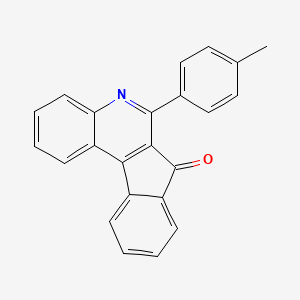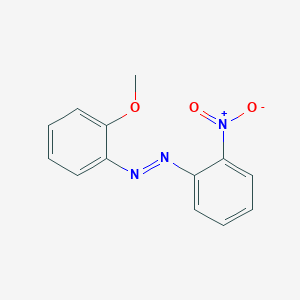
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is an azo compound characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a methoxy group and the other with a nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. One common method is:
Diazotization: An aromatic amine, such as 2-nitroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methoxyaniline under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are used to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene.
Oxidation: Formation of (E)-1-(2-Carboxyphenyl)-2-(2-nitrophenyl)diazene.
Substitution: Formation of various substituted azo compounds depending on the substituent introduced.
科学研究应用
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- (E)-1-(2-Methoxyphenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-chlorophenyl)diazene
Uniqueness
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is unique due to the specific positioning of the methoxy and nitro groups on the aromatic rings, which influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
属性
CAS 编号 |
114461-92-6 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O3/c1-19-13-9-5-3-7-11(13)15-14-10-6-2-4-8-12(10)16(17)18/h2-9H,1H3 |
InChI 键 |
ZIQZVWYAZWTQPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N=NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)

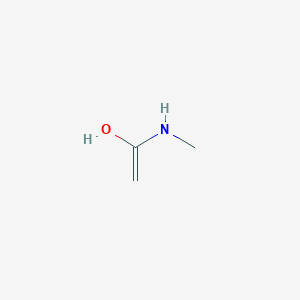

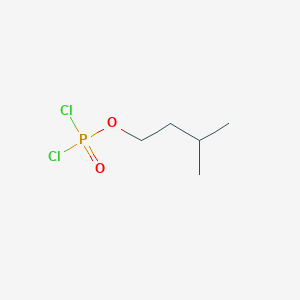
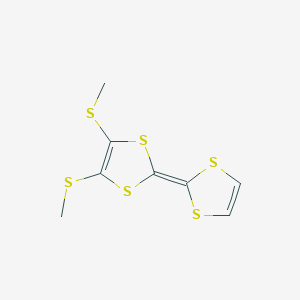

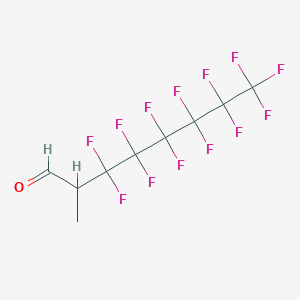

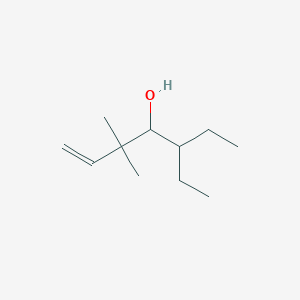
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
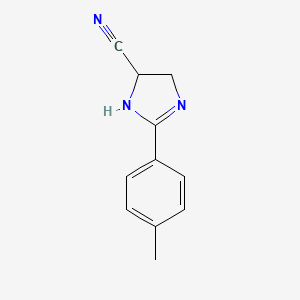
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
